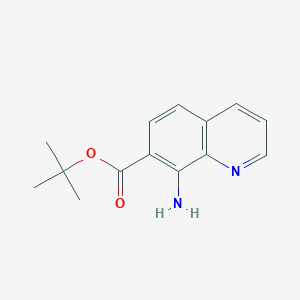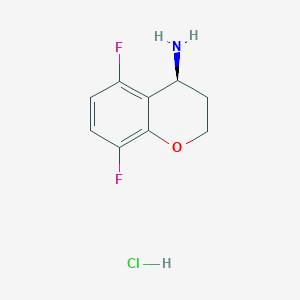![molecular formula C16H30N2O3 B2787300 tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate CAS No. 1323197-65-4](/img/structure/B2787300.png)
tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable moiety in various chemical reactions .
Méthodes De Préparation
The synthesis of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated acid. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity .
Analyse Des Réactions Chimiques
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate undergoes various chemical reactions, primarily involving the carbamate group. Some common reactions include:
Deprotection: The removal of the tert-butyl carbamate group can be achieved using strong acids like trifluoroacetic acid (TFA) or by heating. This reaction yields the free amine and carbon dioxide as major products.
Oxidation and Reduction: While the carbamate group itself is relatively stable, the compound can participate in oxidation and reduction reactions at other functional groups present in the molecule.
Applications De Recherche Scientifique
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality by preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine and carbon dioxide . This process is facilitated by the stability of the tert-butyl carbocation, which is easily formed under acidic conditions .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate can be compared with other carbamate-protected amines such as:
Benzyl carbamate (Cbz): Unlike tert-butyl carbamate, benzyl carbamate requires stronger acidic conditions for deprotection and is often removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): This protecting group is removed under basic conditions, making it orthogonal to tert-butyl carbamate, which is removed under acidic conditions.
Methoxycarbonyl (Moc): This group is less stable compared to tert-butyl carbamate and is typically used in less demanding synthetic applications.
The uniqueness of this compound lies in its stability and ease of removal, making it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-[1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-6-11(2)13(18-15(20)21-16(3,4)5)14(19)17-12-9-7-8-10-12/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWEBVRZHRZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)


![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)









